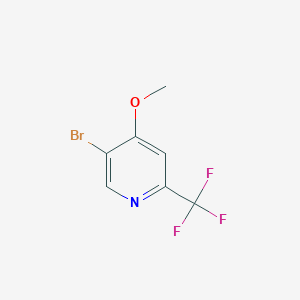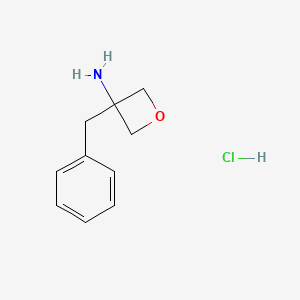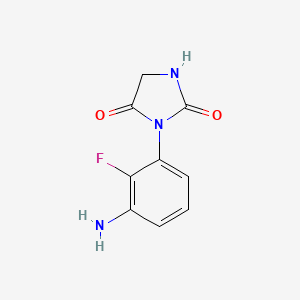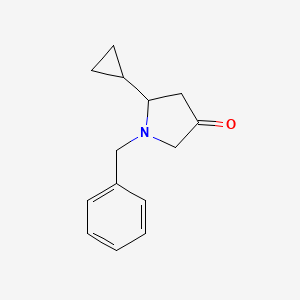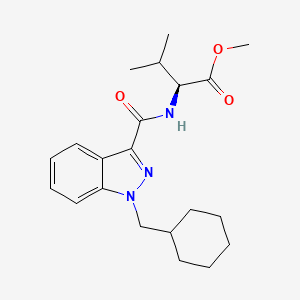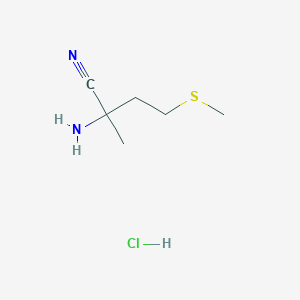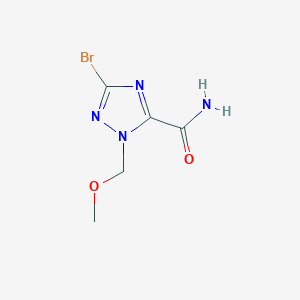
3-bromo-1-(methoxymethyl)-1H-1,2,4-triazole-5-carboxamide
Übersicht
Beschreibung
The compound “3-bromo-1-(methoxymethyl)-1H-1,2,4-triazole-5-carboxamide” belongs to the class of organic compounds known as triazoles. Triazoles are compounds containing a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound can be predicted based on its name. It likely has a triazole ring (a five-membered ring with three nitrogen atoms and two carbon atoms) with a bromine atom attached to one carbon, a methoxymethyl group attached to another carbon, and a carboxamide group attached to the remaining carbon .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure. For example, the presence of a bromine atom might make the compound relatively heavy and possibly reactive. The methoxymethyl and carboxamide groups could potentially participate in hydrogen bonding, affecting the compound’s solubility .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- 3-bromo-1-(methoxymethyl)-1H-1,2,4-triazole-5-carboxamide and related compounds have been used in the synthesis of various heterocyclic compounds. This includes the synthesis of novel 1,2,4-triazole derivatives with potential anti-inflammatory, anticancer, and antifungal activities (Abdel‐Aziz et al., 2014), (Bekircan et al., 2008), (Holla et al., 1996).
Molecular Modeling and Spectroscopic Analysis
- The compound's derivatives have been employed in molecular modeling and spectroscopic studies. These studies include the characterization and crystal structure analysis, which are crucial for understanding the properties and potential applications of these compounds (Anuradha et al., 2014), (Beytur & Avinca, 2021).
Anticancer and Antimicrobial Activities
- Research has explored the synthesis of 1,2,4-triazole derivatives for their potential anticancer and antimicrobial activities. This includes evaluating their efficacy against various cancer cell lines and microbial strains (Lei et al., 2014), (Morabia, 2015).
Chemical Synthesis and Drug Development
- The chemical structure of this compound has been utilized in the development of new synthetic routes for various pharmaceuticals and chemical compounds. This includes the synthesis of nucleoside analogs and other biologically active compounds (Ikemoto et al., 2005).
Zukünftige Richtungen
The study of new triazole compounds is an active area of research in medicinal chemistry, as these compounds often have interesting biological activities. Future research could involve testing this compound for biological activity, studying its reactivity, or investigating its potential uses in material science .
Eigenschaften
IUPAC Name |
5-bromo-2-(methoxymethyl)-1,2,4-triazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN4O2/c1-12-2-10-4(3(7)11)8-5(6)9-10/h2H2,1H3,(H2,7,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHZOIRIYYCZOEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCN1C(=NC(=N1)Br)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


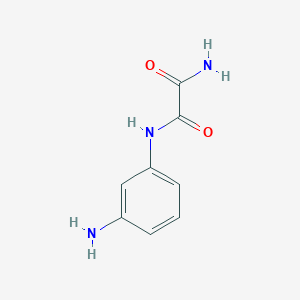
![2-[4-(3-Methylpentyl)cyclohexyl]acetic acid](/img/structure/B1381842.png)
![5'-Bromospiro[imidazolidine-4,1'-[1H]indene]-2,3',5(2'H)-trione](/img/structure/B1381844.png)
![1-(1-Benzylhexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)-2,2,2-trifluoroethanone](/img/structure/B1381846.png)
![5-Bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid](/img/structure/B1381847.png)
